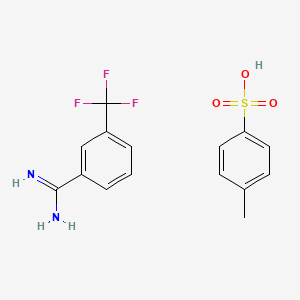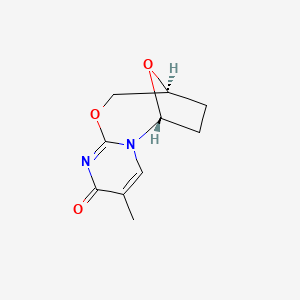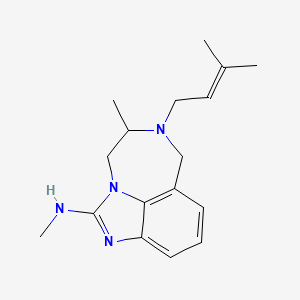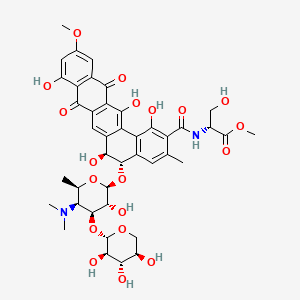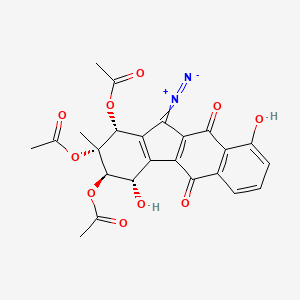
Kinamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kinamycin A is a member of the kinamycin family, which are bacterial polyketide secondary metabolites containing a diazo group. These compounds are known for their cytotoxicity and are considered of interest for potential use in anti-cancer therapies . This compound, along with its analogs, was first isolated in 1970 from the fermentation broth of Streptomyces murayamaensis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of kinamycins, including kinamycin A, has been a subject of significant research. In 2006 and 2007, methods to totally and enantioselectively synthesize kinamycins C, F, and J were discovered . These methods involve complex multi-step reactions, often starting from simple aromatic compounds and building up the complex diazobenzofluorene structure through a series of cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces murayamaensis. The fermentation broth is then extracted with organic solvents, and the compound is purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Kinamycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the diazo group and the naphthoquinone skeleton makes it reactive under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Kinamycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diazo compounds and naphthoquinones.
Wirkmechanismus
Kinamycin A exerts its effects primarily through the generation of reactive oxygen species (ROS) and the induction of DNA damage. The diazo group in this compound can generate free radicals, which then interact with cellular components, leading to oxidative stress and apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to kinamycin A include other kinamycins (B, C, D) and lomaiviticins. These compounds share structural similarities, such as the diazobenzofluorene core and the presence of a naphthoquinone moiety .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diazo group, which imparts distinct reactivity and biological activity. Compared to other kinamycins, this compound has a different number and position of acetoxyl groups, which affects its cytotoxicity and antimicrobial activity .
Eigenschaften
CAS-Nummer |
35303-12-9 |
|---|---|
Molekularformel |
C24H20N2O10 |
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate |
InChI |
InChI=1S/C24H20N2O10/c1-8(27)34-22-17-15(21(33)23(35-9(2)28)24(22,4)36-10(3)29)14-16(18(17)26-25)20(32)13-11(19(14)31)6-5-7-12(13)30/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |
InChI-Schlüssel |
JIYPIUWXCOFASH-OLKYXYMISA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](C2=C([C@H]([C@@]1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Kanonische SMILES |
CC(=O)OC1C(C2=C(C(C1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


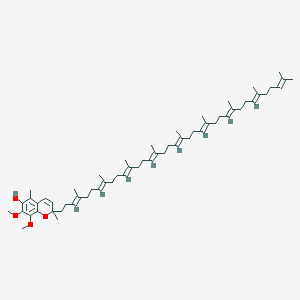
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
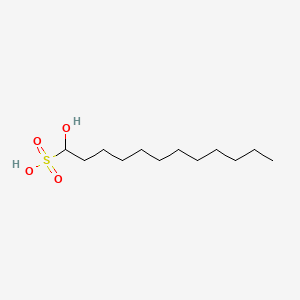
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
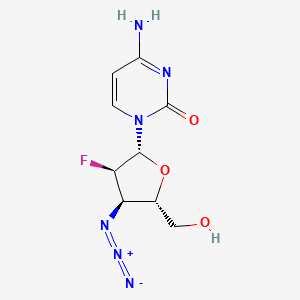
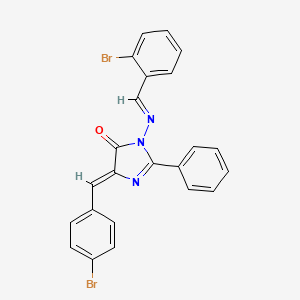

![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
